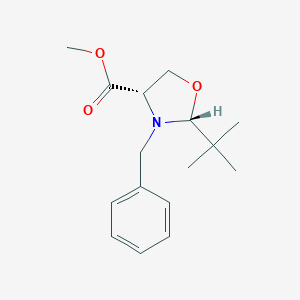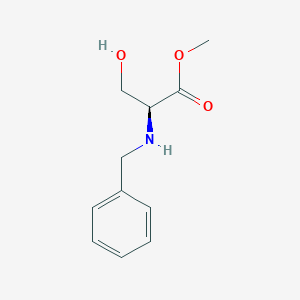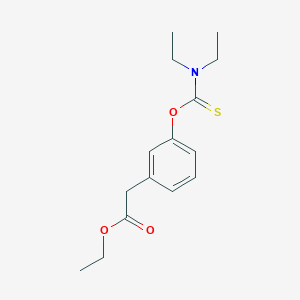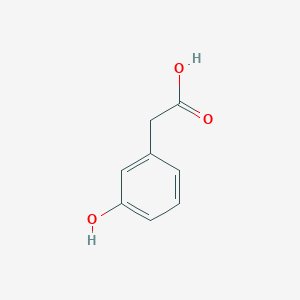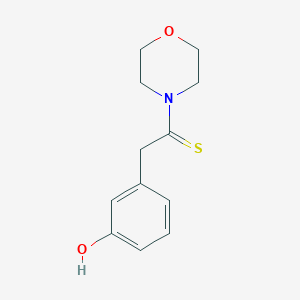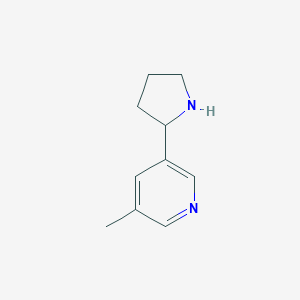![molecular formula C10H20O3Si B016633 (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one CAS No. 669000-31-1](/img/structure/B16633.png)
(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
概要
説明
Synthesis Analysis
Synthesis strategies for compounds similar to "(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one" often involve cycloaddition and annulation reactions. For instance, the formal [3 + 2] annulation of tert-propargyl alcohols with 1,3-diketones under specific conditions has been developed to synthesize dihydrofurans bearing a quaternary centre and tetrasubstituted furans, showcasing the versatility of using tert-butyl groups in complex molecule synthesis (Yaragorla & Rajesh, 2019).
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl(dimethyl)silyl groups is often characterized by X-ray crystallography. For example, the crystal structure of related silyl compounds reveals significant insights into the spatial arrangement and bond lengths that could be analogous to those in "(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one" (Haaf et al., 1998).
Chemical Reactions and Properties
The tert-butyl(dimethyl)silyl group significantly impacts the reactivity and chemical properties of compounds. It enhances drug cytotoxicity against human tumor cells, indicating its potential role in modulating chemical reactivity and interaction with biological targets (Donadel et al., 2005). Additionally, these silyl groups participate in various chemical reactions, including cycloadditions and the formation of silyl ethers, showcasing their versatility in organic synthesis (Niesmann et al., 1996).
Physical Properties Analysis
The physical properties of compounds bearing tert-butyl(dimethyl)silyl groups can be inferred from their structural characteristics, such as crystallinity and thermal stability. For instance, the solid-state structure and reactivity of silyl compounds, as studied through X-ray crystallography and NMR spectroscopy, provide valuable information on their physical properties, including melting points and solubility (Haaf et al., 1998).
Chemical Properties Analysis
The chemical properties of "(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one" can be extrapolated from research on similar molecules. For example, the presence of tert-butyl(dimethyl)silyl groups affects the compound's reactivity towards nucleophiles and electrophiles, its stability under various conditions, and its potential for further functionalization, as evidenced by studies on the reactivity patterns and synthetic applications of such silyl-protected compounds (Emmetiere & Grenning, 2020).
科学的研究の応用
Barbier-type Reactions and Substitution Products Formation
- The compound was used in zinc-promoted Barbier-type reactions, yielding substitution products. Furthermore, its reaction with a samarium-based reagent led to an unexpected substitution product, showcasing the compound's reactivity in complex synthetic pathways (Valiullina et al., 2018).
Role in Drug Cytotoxicity Modulation
- The tert-butyl dimethyl silyl group, part of the compound structure, plays a significant role in modulating the cytotoxic activity of drugs, specifically against human tumor cells. This implies its potential in fine-tuning the therapeutic properties of pharmaceutical compounds (Donadel et al., 2005).
Furan and Dihydrofuran Derivatives Synthesis
- Derivatives of the compound were involved in reactions leading to the formation of furan and 2,5-dihydrofuran derivatives. These reactions highlight the compound's versatility in synthesizing heterocyclic structures, which are crucial in various chemical industries (Rompes et al., 2010).
Piperidine Derivatives Synthesis
- The compound was used in reactions leading to the formation of piperidine derivatives fused with oxygen heterocycles. This application demonstrates its use in synthesizing complex nitrogen-containing cycles, which are common in many bioactive molecules (Moskalenko & Boev, 2014).
Selective Deprotection of Ethers
- The compound was involved in a mild and selective method for the removal of protecting groups from ethers, showing its utility in sensitive deprotection reactions in organic synthesis (Zhang et al., 2014).
Chemiluminescent Properties
- Certain derivatives of the compound exhibit chemiluminescent properties, highlighting its potential in creating materials that emit light through chemical reactions. This property could be beneficial in various applications, including sensors and imaging (Matsumoto et al., 2001).
特性
IUPAC Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8H,6-7H2,1-5H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRXZIBXHZJOBE-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467256 | |
| Record name | (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one | |
CAS RN |
669000-31-1 | |
| Record name | (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16558.png)
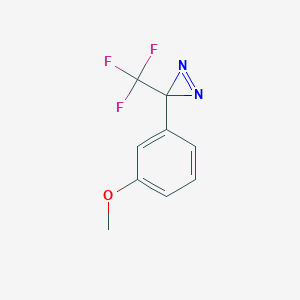
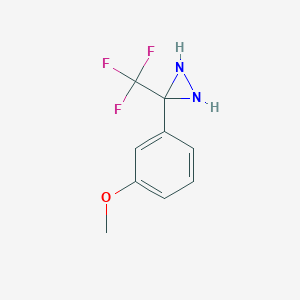
![(3R,4S,5R)-4-Hydroxy-5-[(1S)-1-hydroxy-2-methylpropyl]-3-methyl-2-pyrrolidinone-5-carboxylic Acid](/img/structure/B16567.png)
![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)
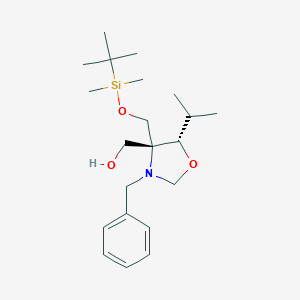
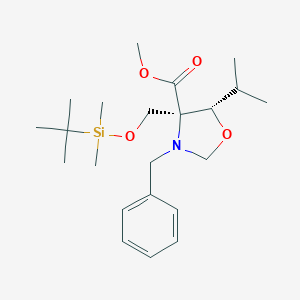
![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)
